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molecular formula C10H11N3S B3033151 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine CAS No. 89250-32-8

4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine

Cat. No. B3033151
M. Wt: 205.28 g/mol
InChI Key: LRKWHBKBCOTUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04699915

Procedure details

A mixture of ethyl N-[3-(2-methylamino-4-thiazolyl)-phenyl]-carbamate hydrobromide (33.5 g) and 10% hydrochloric acid (500 ml) was refluxed for 48 hours. After cooling, the solution was made alkaline with 10% sodium hydroxide and the precipitate was filtered off, washed with water and dried to give 16.5 g of 2-methylamino-4-(3-amino-phenyl)-thiazole; M.p. 118°-121° C. 2-Methylamino-4-(4-amino-phenyl)-thiazole; M.p. 178°-180° C., was prepared in analogous manner, starting from the appropriate carbamate derivative.
Name
ethyl N-[3-(2-methylamino-4-thiazolyl)-phenyl]-carbamate hydrobromide
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[CH3:2][NH:3][C:4]1[S:5][CH:6]=[C:7]([C:9]2[CH:10]=[C:11]([NH:15]C(=O)OCC)[CH:12]=[CH:13][CH:14]=2)[N:8]=1.[OH-].[Na+]>Cl>[CH3:2][NH:3][C:4]1[S:5][CH:6]=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([NH2:15])[CH:10]=2)[N:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
ethyl N-[3-(2-methylamino-4-thiazolyl)-phenyl]-carbamate hydrobromide
Quantity
33.5 g
Type
reactant
Smiles
Br.CNC=1SC=C(N1)C=1C=C(C=CC1)NC(OCC)=O
Name
Quantity
500 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CNC=1SC=C(N1)C1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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